molecular formula C7H10N2O B13166459 5-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one

5-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one

Cat. No.: B13166459
M. Wt: 138.17 g/mol
InChI Key: MFDQOWGGMBJILW-UHFFFAOYSA-N
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Description

5-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one (CAS 909572-75-4) is a heterocyclic compound featuring a dihydropyridinone core with amino and methyl substituents. Its InChIKey (MFDQOWGGMBJILW-UHFFFAOYSA-N) reflects a planar structure with hydrogen-bonding capacity.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

5-amino-1,6-dimethylpyridin-2-one

InChI

InChI=1S/C7H10N2O/c1-5-6(8)3-4-7(10)9(5)2/h3-4H,8H2,1-2H3

InChI Key

MFDQOWGGMBJILW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=O)N1C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-amino-2-butanone with acetoacetic ester in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the desired dihydropyridinone .

Industrial Production Methods

Industrial production of 5-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-Hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one

  • Substitution Impact: The hydroxyl group at position 4 enhances polarity compared to the amino group in the target compound, leading to higher aqueous solubility but reduced lipid solubility .

5-Amino-1,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one

3-(Aminomethyl)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride

  • Functional Group: The aminomethyl group at position 3 introduces a secondary amine, increasing basicity. The hydrochloride salt improves water solubility, making it suitable for in vitro assays .
  • Supplier Accessibility : Five suppliers (e.g., Toronto Research Chemicals) indicate broader research utility .

Research and Industrial Relevance

  • Target Compound: Limited supplier data suggests niche applications, possibly in early-stage drug discovery or as a specialty intermediate .
  • Hydrochloride Derivative : Higher commercial availability aligns with its use in pharmacokinetic studies or as a bioactive scaffold .
  • Hydroxy Analog: Potential utility in catalysis or materials science due to its polar substituent .

Biological Activity

5-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one (commonly referred to as 5-Amino-DHP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, as well as its mechanism of action and structure-activity relationships.

Chemical Structure and Properties

5-Amino-DHP is characterized by the following chemical structure:

C7H10N2O\text{C}_7\text{H}_{10}\text{N}_2\text{O}

This compound contains a pyridine-like structure with an amino group, which is crucial for its biological activity. The presence of methyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 5-Amino-DHP. It has been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. For example:

  • E. coli (Gram-negative)
  • Staphylococcus aureus (Gram-positive)

In one study, the minimum inhibitory concentration (MIC) values were determined for various bacterial strains, demonstrating that 5-Amino-DHP possesses moderate antibacterial activity. The results are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
E. coli50
Staphylococcus aureus25

Anticancer Activity

Research has also highlighted the anticancer potential of 5-Amino-DHP. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

  • Human leukemia cells (CCRF-CEM)
  • A549 lung cancer cells

In these studies, cells were treated with varying concentrations of 5-Amino-DHP for 72 hours. The findings indicated that at concentrations of 50 µM, the compound exhibited significant anti-proliferative effects while maintaining low cytotoxicity against non-tumorigenic cells (MRC-5). The selectivity index was calculated to assess the therapeutic window.

The mechanism by which 5-Amino-DHP exerts its biological effects is still under investigation. However, it is believed to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways that affect cell survival and proliferation.

Structure-Activity Relationship (SAR)

The biological activity of 5-Amino-DHP can be influenced by structural modifications. For instance:

  • Methyl Substituents : The presence of methyl groups at positions 1 and 6 enhances lipophilicity and may improve membrane permeability.
  • Amino Group : The amino group at position 5 is essential for antimicrobial and anticancer activities.

These insights into SAR are vital for the design of more potent derivatives.

Study on Anticancer Activity

In a recent study published in MDPI, various derivatives of dihydropyridine were synthesized and tested for their anticancer properties. Among them, one derivative showed promising selectivity against leukemia cells while sparing normal lung fibroblasts . This highlights the potential for developing targeted therapies based on the structural framework of 5-Amino-DHP.

Study on Antimicrobial Activity

Another study focused on the antimicrobial efficacy of several dihydropyridine derivatives, including 5-Amino-DHP. It was found that modifications in the side chains significantly affected their antibacterial potency against common pathogens .

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